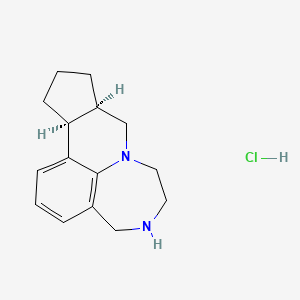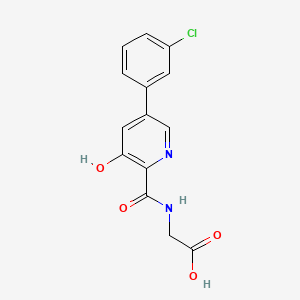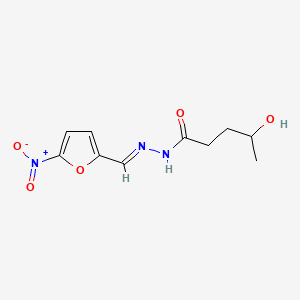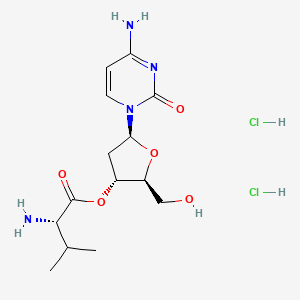
Zaragozic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaragozic Acid B is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibitory effects on squalene synthase, an enzyme crucial for sterol synthesis. This compound, along with its analogs, was first isolated from an unidentified sterile fungal culture and has since been studied for its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zaragozic Acid B involves a complex series of steps, primarily focusing on constructing the 4,8-dioxabicyclo[3.2.1]octane core. The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . The synthetic process includes multiple oxidation steps catalyzed by non-heme-iron-dependent enzymes and a copper-dependent oxygenase .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Zaragozic Acid B undergoes various chemical reactions, including:
Oxidation: The biosynthesis involves multiple oxidation steps to form the bioactive core.
Reduction: Although less common, reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur at the acyl and alkyl side chains, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Non-heme-iron-dependent enzymes and copper-dependent oxygenases are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various organic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified zaragozic acid derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Zaragozic Acid B has a wide range of scientific research applications:
Mechanism of Action
Zaragozic Acid B exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This inhibition prevents the conversion of farnesyl pyrophosphate to squalene, thereby reducing sterol synthesis. The compound also mildly inhibits Ras farnesyl-protein transferase, affecting various cellular processes .
Comparison with Similar Compounds
- Zaragozic Acid A
- Zaragozic Acid C
- Squalestatin 1
Comparison: Zaragozic Acid B shares a similar core structure with other zaragozic acids but differs in its 1-alkyl and 6-acyl side chains. These structural differences contribute to variations in their biological activities and potency as squalene synthase inhibitors . This compound is particularly noted for its potent inhibitory effects and its potential therapeutic applications in lowering cholesterol levels and treating fungal infections .
Properties
CAS No. |
146389-61-9 |
|---|---|
Molecular Formula |
C39H54O13 |
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-1-[(E)-4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl]-6-[(6E,12E)-tetradeca-6,12-dienoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48)/b5-4+,11-10+,22-18+/t26?,27?,30?,31-,32-,33-,37+,38-,39+/m1/s1 |
InChI Key |
VFZAKIFLDMCTJV-NZHUAJKLSA-N |
SMILES |
CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O |
Isomeric SMILES |
C/C=C/CCCC/C=C/CCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)C/C=C/C3=CC=CC=C3)O)O |
Canonical SMILES |
CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zaragozic acid B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)












